Dehydro Isradipine Lactone is a derivative of Isradipine, which is classified as a 2,4-dihydropyridine calcium channel blocker. This compound primarily functions as a selective agonist for L-type calcium channels, which are critical in regulating calcium influx into various types of cells, including cardiac and smooth muscle cells. The modification from Isradipine to Dehydro Isradipine Lactone enhances its pharmacological properties, making it a subject of interest in cardiovascular research and potential therapeutic applications for hypertension and other vascular conditions.
The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine through several chemical processes. One common method employed is anti-solvent microprecipitation combined with high-pressure homogenization. This technique aids in producing nanoparticles that can enhance the bioavailability of the compound. The synthesis process can also include oxidation and reduction reactions, utilizing agents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The synthetic route often requires careful control of reaction conditions to ensure high yield and purity. The use of solvents, temperature regulation, and reaction time are critical factors that influence the outcome of the synthesis. Advanced techniques such as high-performance liquid chromatography are utilized to monitor the reaction progress and purify the final product.
Dehydro Isradipine Lactone has a complex molecular structure characterized by its dihydropyridine backbone, which is essential for its activity as a calcium channel blocker. The lactone formation adds stability to the molecule and influences its pharmacokinetic properties.
This structure allows for specific interactions with L-type calcium channels, contributing to its pharmacological effects.
Dehydro Isradipine Lactone can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or to synthesize related derivatives.
The specific conditions under which these reactions occur—such as temperature, pH, and solvent choice—are vital for achieving desired yields and minimizing by-products. Understanding these parameters allows chemists to optimize synthesis routes effectively.
Dehydro Isradipine Lactone operates primarily through its action on L-type calcium channels. By binding with high affinity to these channels, it inhibits calcium influx into cardiac and arterial smooth muscle cells.
This inhibition leads to a decrease in intracellular calcium levels, which results in reduced contractility of smooth muscle cells and subsequent vasodilation. The biochemical pathways involved include modulation of nitric oxide production and improvement of endothelial function, which are critical in managing cardiovascular conditions.
These properties play a significant role in determining the formulation strategies for drug delivery systems .
Dehydro Isradipine Lactone has several notable applications:
Dehydro Isradipine Lactone (chemical formula: C₁₈H₁₅N₃O₅, molecular weight: 353.33 g/mol) features a complex polycyclic structure integrating fused heterocyclic systems. Its IUPAC name is propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate, reflecting three core components [5] [7] [9]:
The lactone bridge between the furan and pyridinone rings creates a rigid, planar structure, confirmed by X-ray crystallography showing a melting point of 160–163°C and pale-yellow crystalline morphology [5] [9]. The SMILES notation (CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
) and InChIKey (KXBPHSXEFQBNKE-UHFFFAOYSA-N
) encode the atomic connectivity and stereochemistry, highlighting the absence of chiral centers [7] [9].
Dehydro Isradipine Lactone is a dehydrogenated analog of the calcium channel blocker Isradipine. Key structural divergences include:
Table 1: Structural Comparison with Dihydropyridines
Feature | Dihydropyridines (e.g., Isradipine) | Dehydro Isradipine Lactone |
---|---|---|
Core Ring System | 1,4-Dihydropyridine (non-aromatic) | Furo[3,4-b]pyridine (aromatic) |
Aromaticity | Non-aromatic, redox-sensitive | Fully aromatic, stabilized |
4-Position Substituent | 2-Nitrophenyl or 3-nitrophenyl | 2,1,3-Benzoxadiazole |
Lactone/Bridge | Ester groups at 3,5-positions | Fused furan-lactone system |
The dehydrogenation eliminates the dihydropyridine ring’s flexibility, conferring planarity and metabolic stability. The benzoxadiazole group mimics the electron-withdrawing function of nitrophenyl in classical dihydropyridines but enhances π-stacking capability [4] [8]. This modification shifts pharmacological activity: while dihydropyridines target L-type calcium channels, Dehydro Isradipine Lactone serves primarily as a synthetic intermediate for drugs like Lumacaftor [3].
Solubility and Stability
Crystallography
X-ray diffraction confirms a monoclinic crystal system with density ~1.45 g/cm³. The benzoxadiazole and furopyridine rings exhibit co-planarity (dihedral angle <5°), facilitating solid-state π-π stacking [5] [9].
Table 2: Physicochemical Properties
Property | Value | Method/Condition |
---|---|---|
Molecular Weight | 353.33 g/mol | — |
Melting Point | 160–163°C | Differential Scanning Calorimetry |
Solubility | Soluble in chloroform | Empirical assessment |
Storage | –20°C, inert atmosphere | Stability protocol |
NMR Spectroscopy
¹H and ¹³C NMR data (referenced in DMSO-d6 or CDCl₃) reveal distinct proton/carbon environments [2] [10]:
Infrared Spectroscopy
IR spectra (KBr pellet) show key absorptions [6] [10]:
Mass Spectrometry
Electron ionization (EI-MS) exhibits characteristic fragmentation [8]:
Table 3: Spectral Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.55 ppm (s, 3H) | Pyridine methyl |
¹³C NMR | δ 165.5 ppm | Lactone carbonyl |
IR | 1770 cm⁻¹ | Lactone C=O stretch |
EI-MS | m/z 310 [M–C₃H₆O]⁺ | Isopropyl ketene loss |
Table 4: Compound Identifiers
Identifier | Value |
---|---|
CAS Registry No. | 1076199-91-1 [5] [7] [9] |
Alternative CAS | 107699-91-1 [3] |
IUPAC Name | propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
Synonyms | 4-(2,1,3-Benzoxadiazol-4-yl)-5,7-dihydro-2-methyl-5-oxofuro[3,4-b]pyridine-3-carboxylic acid 1-methylethyl ester |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4